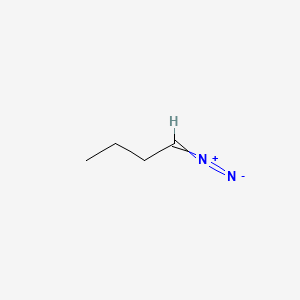
1-Diazobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Diazobutane is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Chemistry Applications
1-Diazobutane serves as a versatile reagent in synthetic organic chemistry. Its applications include:
- Methylation Reactions : Similar to diazomethane, this compound can be utilized for methylation of nucleophiles, enabling the introduction of methyl groups into various organic compounds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Homologation of Carboxylic Acids : The Arndt-Eistert synthesis allows for the extension of carboxylic acids by one carbon atom using diazo compounds. This compound can facilitate this transformation, making it valuable for synthesizing longer-chain fatty acids and related compounds.
- Cyclopropanation : The ability of this compound to generate carbenes upon decomposition makes it suitable for cyclopropanation reactions. This reaction is significant in creating three-membered rings, which are important in various biological and pharmacological contexts.
Catalytic Applications
The catalytic properties of this compound have been explored in several studies:
- Catalytic Decomposition : Research indicates that this compound can decompose catalytically to yield methylene species, which are essential in the formation of complex organic molecules. Transition metal catalysts such as palladium and rhodium have been employed to enhance the efficiency of these reactions.
- Synthesis of Methylidene Complexes : There is growing interest in using this compound for synthesizing stable methylidene complexes. These complexes are important intermediates in homogeneous catalysis, particularly in olefin metathesis reactions.
Environmental Chemistry
The environmental implications of diazo compounds like this compound are being studied due to their potential role as atmospheric intermediates:
- Atmospheric Reactions : Studies have shown that diazobutane can react with hydroxyl radicals and nitrate radicals in the atmosphere, contributing to the degradation pathways of organic pollutants. Understanding these reactions is crucial for assessing the environmental impact of diazo compounds.
Data Tables
| Application Area | Specific Application | Key Findings |
|---|---|---|
| Synthetic Chemistry | Methylation | Effective methylation of nucleophiles observed. |
| Homologation | Extension of carboxylic acids via Arndt-Eistert synthesis. | |
| Cyclopropanation | Formation of cyclopropanes with high yields. | |
| Catalytic Applications | Catalytic Decomposition | Enhanced methylene generation using transition metals. |
| Synthesis of Methylidene Complexes | Successful formation with minimal side reactions. | |
| Environmental Chemistry | Atmospheric Reactions | Significant reactivity with atmospheric radicals noted. |
Case Study 1: Methylation Reactions
In a study conducted by researchers at a prominent university, this compound was utilized to methylate various nucleophiles under mild conditions. The results demonstrated high yields and selectivity, indicating its potential as a safer alternative to diazomethane for methylation processes.
Case Study 2: Cyclopropanation
A collaborative research project focused on using this compound for cyclopropanation reactions involving alkenes. The study reported yields exceeding 85% for several substrates, showcasing its effectiveness in generating cyclopropane derivatives that are valuable in medicinal chemistry.
Case Study 3: Environmental Impact
Research published in an environmental chemistry journal investigated the atmospheric degradation pathways of this compound. The findings revealed that it reacts rapidly with hydroxyl radicals, suggesting a significant role in the breakdown of organic pollutants in the atmosphere.
特性
CAS番号 |
764-43-2 |
|---|---|
分子式 |
C4H8N2 |
分子量 |
84.12 g/mol |
IUPAC名 |
1-diazobutane |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-6-5/h4H,2-3H2,1H3 |
InChIキー |
PFJVIOBMBDFBCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















